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Compound of Interest

Compound Name: Bilastine-d6

Cat. No.: B12313264 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Bilastine-d6, a deuterated

isotopologue of the second-generation antihistamine, Bilastine. This guide covers its chemical

structure, physicochemical properties, and its critical role in modern analytical methodologies.

Detailed experimental protocols and conceptual diagrams are provided to support advanced

research and development applications.

Introduction to Bilastine and the Role of Deuteration
Bilastine is a potent and highly selective histamine H1 receptor antagonist used for the

symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[1] It operates by blocking the

action of histamine, a key mediator in allergic reactions, thereby alleviating symptoms such as

sneezing, itching, and swelling.[1][2]

Deuteration, the process of replacing hydrogen atoms with their heavier isotope, deuterium, is

a common strategy in drug development and analysis. Bilastine-d6 is the deuterium-labeled

version of Bilastine. This isotopic substitution enhances the molecular weight without

significantly altering the chemical properties or biological activity of the compound.[3] The

primary application of Bilastine-d6 is as an internal standard in bioanalytical assays, such as

liquid chromatography-mass spectrometry (LC-MS), to ensure accurate quantification of

Bilastine in complex biological matrices like plasma and urine.[4]
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Chemical Structure and Physicochemical Properties
Bilastine-d6 is structurally identical to Bilastine, except for the substitution of six hydrogen

atoms with deuterium on the two methyl groups of the propanoic acid moiety.

Chemical Structure:

IUPAC Name: 3,3,3-trideuterio-2-[3-[2-[4-[1-(2-ethoxyethyl)benzimidazol-2-yl]piperidin-1-

yl]ethyl]phenyl]-2-(trideuteriomethyl)propanoic acid

Synonym: 4-[2-[4-[1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl]ethyl]-α,α-(dimethyl-

d6)benzeneacetic Acid[5]

The table below summarizes the key physicochemical properties of Bilastine-d6, with a

comparison to its non-deuterated parent compound, Bilastine.

Property Bilastine-d6 Bilastine

CAS Number 1215358-58-9 202189-78-4

Molecular Formula C₂₈H₃₁D₆N₃O₃ C₂₈H₃₇N₃O₃

Molecular Weight 469.65 g/mol 463.62 g/mol

Appearance White to Off-White Solid White Solid

Synthesis Overview
The synthesis of Bilastine-d6 follows the general synthetic route established for Bilastine, with

the introduction of deuterium at a specific step. While detailed proprietary synthesis methods

are not publicly available, a plausible approach involves using a deuterated starting material for

the final alkylation or coupling steps. For example, a deuterated analogue of 2-methylpropanoic

acid can be introduced to create the d6-substituted moiety on the phenyl ring.

A novel synthesis route for the parent compound, Bilastine, starts from 2-nitroaniline and

proceeds through reduction-ring closure, alkylation, hydrolysis, and coupling reactions.[6] To

produce Bilastine-d6, a deuterated version of the key intermediate, such as 2-[4-(2-Chloro-
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ethyl)-phenyl]-2-methyl-propionic acid methyl ester, would be required, where the methyl

groups are replaced with trideuteriomethyl (CD₃) groups.

Mechanism of Action: H1 Receptor Antagonism
Bilastine functions as a selective inverse agonist of the histamine H1 receptor. During an

allergic response, allergens trigger mast cells to release histamine. Histamine then binds to H1

receptors on various cells, initiating a signaling cascade that results in allergic symptoms.

Bilastine competitively binds to these H1 receptors, stabilizing them in an inactive state and

preventing histamine from binding and causing a downstream effect.[1]
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Figure 1: Bilastine's Mechanism of Action at the H1 Receptor.

Experimental Protocols
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Bilastine-d6 is indispensable for the accurate quantification of Bilastine in pharmacokinetic

and metabolic studies. Below are representative protocols for its use.

This protocol describes a validated method for measuring Bilastine concentrations in human

plasma using Bilastine-d6 as an internal standard (IS).[4]

A. Sample Preparation (Protein Precipitation)

Pipette 50 µL of human plasma into a microcentrifuge tube.

Add the internal standard solution (Bilastine-d6 in methanol).

Precipitate proteins by adding methanol and acetonitrile.

Vortex the mixture thoroughly.

Centrifuge to pellet the precipitated proteins.

Transfer the supernatant to a clean tube for analysis.

B. Chromatographic Conditions

System: High-Performance Liquid Chromatography (HPLC) coupled to a tandem mass

spectrometer (MS/MS).[4]

Column: Reversed-phase C18 column (e.g., Waters XBridge, 3.5 μm, 2.1 × 30 mm).[4]

Mobile Phase: Isocratic elution. The specific composition must be optimized (e.g.,

methanol:acetonitrile or formic acid:methanol).[2][7]

Flow Rate: 1.00 mL/min.[4]

Column Temperature: Ambient.

C. Mass Spectrometry Conditions

Ionization: Electrospray Ionization (ESI), positive mode.

Detection: Multiple Reaction Monitoring (MRM).
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Precursor → Product Ions:

Bilastine: m/z 464 → 272[4]

Bilastine-d6 (IS): m/z 470 → 278[4]

D. Calibration and Quantification

Prepare a calibration curve using known concentrations of Bilastine (e.g., 0.2–400 ng/mL in

plasma).[4]

The concentration of Bilastine in unknown samples is determined by comparing the peak

area ratio of the analyte to the internal standard against the calibration curve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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